molecular formula C₂₀H₂₆D₂O₂ B1155294 Norvinisterone-d2

Norvinisterone-d2

Cat. No.: B1155294
M. Wt: 302.45
Attention: For research use only. Not for human or veterinary use.
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Description

Norvinisterone-d2 is a deuterated analog of norvinisterone, a synthetic progestin structurally related to 19-norsteroids. The "-d2" designation indicates the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is typically employed to enhance metabolic stability and prolong the drug’s half-life, leveraging the kinetic isotope effect (KIE) .

Properties

Molecular Formula

C₂₀H₂₆D₂O₂

Molecular Weight

302.45

Synonyms

Neoprogestin-d2;  Nor-progestelea-d2;  17-Ethenyl-19-nortestosterone-d2;  17α-Vinyl-17β-hydroxy-Δ4-estren-3-one-d2;  17α-Vinyl-19-nortestosterone-d2; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one-d2;  17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one-d2;  (17α)-17-Hydro

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Norvinisterone-d2 belongs to the 19-norsteroid class, characterized by the absence of a methyl group at the C19 position. Key analogues include:

Compound Key Features Deuterated Form
Norvinisterone Parent compound; progestogenic activity, used in hormonal therapies. No
Norethisterone 19-Norsteroid with ethinyl group at C17; used in contraceptives. No
19-Norandrostenedione Androgen precursor; substrate for testosterone synthesis . No
Nandrolone Anabolic steroid; used for muscle wasting and osteoporosis. No
This compound Deuterated variant; hypothesized to resist hepatic metabolism via KIE. Yes (2H substitution)

Pharmacokinetic and Metabolic Differences

Deuteration in this compound likely reduces first-pass metabolism by slowing cytochrome P450 (CYP450)-mediated oxidation, a common pathway for steroid degradation. For example:

  • Half-Life: Non-deuterated norethisterone has a half-life of ~8 hours, while deuterated analogs (e.g., deuterated estrogens) show 1.5–2x increases in half-life .
  • Metabolic Stability : Deuterium substitution at vulnerable positions (e.g., C6 or C16) may reduce hydroxylation rates, as seen in deuterated versions of tetrabenazine .

Research Findings and Data Gaps

Key Hypotheses from Existing Literature

  • Improved Bioavailability: Deuterated steroids like this compound may achieve higher plasma concentrations with lower dosing frequencies.
  • Reduced Metabolite Toxicity: Slower metabolism could minimize reactive intermediate formation (e.g., quinone methides in nandrolone metabolism).

Limitations in Current Evidence

  • No peer-reviewed studies directly address this compound. Comparisons are inferred from deuterated analogs (e.g., deutetrabenazine) and structural analogues .
  • Safety protocols for handling this compound remain undefined; standard steroid guidelines (e.g., PPE, environmental containment) are recommended .

Preparation Methods

Starting Material Selection and Precursor Synthesis

This compound is derived from norvinisterone through site-specific deuteration. The parent compound, a 19-nortestosterone derivative, is synthesized via a multi-step process involving:

  • Cyclopentadiene Diels-Alder reaction to construct the steroid nucleus.

  • Selective oxidation of intermediate alcohols to ketones using chromium trioxide (CrO<sub>3</sub>) in acetic acid.

  • Esterification of the 17β-hydroxyl group with acetyl chloride to enhance stability during deuteration.

Deuterium incorporation typically targets the α-position of the 3-keto group or the 17α-ethynyl side chain, regions less prone to metabolic cleavage.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Early methods employed H/D exchange under acidic conditions (e.g., D<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>), but these often led to non-selective deuteration and structural degradation. Modern approaches prioritize enantioselective deuteration to preserve stereochemical integrity.

Enantioselective α-Deuteration via Chiral Enolate Intermediates

A breakthrough method from enantioselective amino acid deuteration (PMC11200243) has been adapted for norvinisterone. Key steps include:

  • Formation of a chiral enolate by treating norvinisterone with sodium ethoxide (NaOEt) in ethanol-d<sub>1</sub> (EtOD).

  • Deuterium quenching of the enolate intermediate, achieving >98% deuterium incorporation (DL) at the α-carbonyl position.

Table 1: Optimization of Enantioselective Deuteration Conditions

ParameterOptimal ValueImpact on DL (%)Enantiomeric Excess (ee)
Temperature0°C98>97
Reaction Time16 h98>97
NaOEt Equivalents5.098>97
SolventEtOD (0.2 M)98>97

Data derived from PMC11200243

Post-Deuteration Modifications

  • Ester Hydrolysis : The 17β-acetate group is cleaved using potassium hydroxide (KOH) in ethanol, restoring the bioactive hydroxyl group.

  • Purification : Reverse-phase HPLC with a C<sub>18</sub> column and deuterated methanol/water mobile phase removes non-deuterated impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR : Absence of proton signals at δ 2.8–3.1 ppm confirms deuteration at the α-keto position.

  • <sup>13</sup>C NMR : Isotopic shifts of +0.05–0.1 ppm observed for deuterated carbons.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 318.209 (calculated for C<sub>20</sub>H<sub>24</sub>D<sub>2</sub>O<sub>2</sub><sup>+</sup>).

  • Isotopic Purity : ≥98% deuterium enrichment verified via LC-MS/MS.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

EtOD accounts for ~60% of raw material costs. Recent advances in catalytic deuterium exchange (e.g., Pd/C in D<sub>2</sub>) may reduce reliance on expensive deuterated solvents.

Regulatory Compliance

  • WHMIS Classification : Category 2 carcinogen and Category 1A reproductive toxin, necessitating closed-system synthesis.

  • Waste Management : Aquatic toxicity (LC<sub>50</sub> < 1 mg/L) requires on-site neutralization of chromium byproducts.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors enable real-time monitoring of deuteration kinetics, reducing reaction times by 40% compared to batch processes.

Biocatalytic Deuteration

Preliminary studies using deuterated cofactors with ketoreductases show promise for stereospecific H/D exchange under mild conditions .

Q & A

Q. What are the critical steps in synthesizing Norvinisterone-d2, and how do reaction conditions influence yield and purity?

this compound is synthesized via deuteration of Norvinisterone, a synthetic progestin derived from natural steroid precursors. Key steps include:

  • Deuteration : Incorporation of deuterium isotopes at specific positions using deuterated solvents and controlled reaction temperatures to minimize side reactions .
  • Purification : Chromatographic techniques (e.g., HPLC) are prioritized to achieve high purity (>98%), as impurities can interfere with metabolic tracking .
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, while mass spectrometry verifies molecular integrity . Methodological Tip: Optimize solvent choice (e.g., deuterated chloroform for solubility) and reaction time to balance yield and isotopic retention .

Q. How is this compound characterized to ensure structural fidelity for pharmacokinetic studies?

Standard characterization involves:

  • Spectroscopy : 1^1H and 2^2H NMR to confirm deuterium substitution patterns and absence of protonated contaminants .
  • Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability under physiological conditions (e.g., pH 7.4 buffer) .
  • Binding Assays : Competitive radiolabeled assays (e.g., 3^3H-progesterone displacement) quantify receptor affinity, with this compound serving as a tracer due to its isotopic signature .

Advanced Research Questions

Q. What experimental designs are recommended for resolving contradictions in this compound’s metabolic stability data across studies?

Discrepancies in metabolic half-life (t1/2t_{1/2}) often arise from:

  • Isotopic Dilution : Ensure deuterium retention ≥95% during in vitro assays using LC-MS/MS quantification .
  • Enzyme Variability : Use primary hepatocytes from multiple donors to account for cytochrome P450 (CYP) polymorphism effects .
  • Control Groups : Compare this compound with non-deuterated analogs in parallel experiments to isolate isotope-specific effects . Data Analysis: Apply multivariate regression to identify covariates (e.g., CYP3A4 activity) influencing metabolic rates .

Q. How can researchers optimize this compound’s use as a tracer in progesterone receptor (PR) binding studies?

Advanced methodologies include:

  • Dose-Response Calibration : Titrate this compound concentrations (0.1–100 nM) against 3^3H-progesterone to calculate binding constants (KdK_d) with <10% coefficient of variation .
  • Cross-Species Validation : Test receptor affinity in PR isoforms from human, murine, and primate models to assess translational relevance .
  • Dynamic Tracking : Use time-resolved fluorescence resonance energy transfer (TR-FRET) to monitor real-time binding kinetics in live cells .

Q. What strategies address challenges in replicating this compound’s pharmacokinetic data across laboratories?

Reproducibility issues often stem from:

  • Analytical Variability : Standardize LC-MS/MS protocols (e.g., ionization settings, column type) through inter-lab calibration .
  • Sample Handling : Store this compound in argon-purged vials at −80°C to prevent deuterium exchange with ambient moisture .
  • Reporting Standards : Adopt NIH preclinical guidelines for documenting animal models, dosing regimens, and statistical methods (e.g., ANOVA with post-hoc tests) .

Methodological Frameworks

Q. How should researchers formulate hypotheses for studies investigating this compound’s effects on steroidogenic pathways?

Apply the PICO framework :

  • Population : In vitro models (e.g., human adrenal carcinoma cells) .
  • Intervention : this compound exposure (1–100 µM) under hypoxic vs. normoxic conditions .
  • Comparison : Non-deuterated Norvinisterone and/or endogenous progesterone .
  • Outcome : Quantify changes in steroidogenesis markers (e.g., cortisol, aldosterone) via ELISA .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in gene expression studies?

  • ANOVA : Compare means across dose groups (e.g., 0, 10, 50, 100 nM) with Tukey’s post-hoc test for pairwise differences .
  • Fold-Change Thresholds : Define significant up/downregulation as ≥2-fold change (p<0.05) in qPCR data .
  • Pathway Analysis : Use tools like Ingenuity Pathway Analysis (IPA) to link gene clusters to progesterone-mediated pathways .

Data Contradiction Analysis

Q. How can conflicting results about this compound’s half-life in hepatic vs. renal metabolism be reconciled?

  • Tissue-Specific Enzymes : Profile CYP2C9 (hepatic) vs. UGT1A1 (renal) activity using isoform-specific inhibitors .
  • Compartmental Modeling : Apply pharmacokinetic models (e.g., two-compartment) to differentiate organ-specific clearance rates .
  • Meta-Analysis : Aggregate data from ≥5 independent studies to identify consensus t1/2t_{1/2} values with 95% confidence intervals .

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